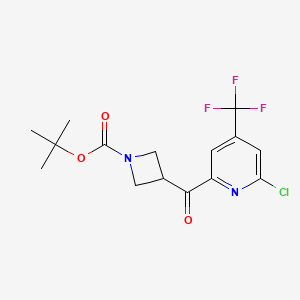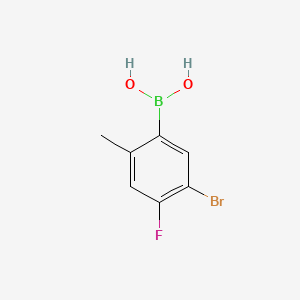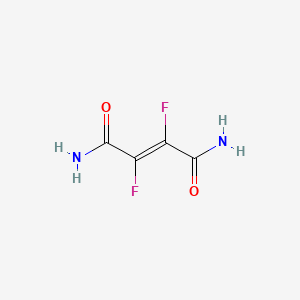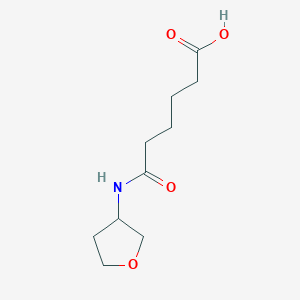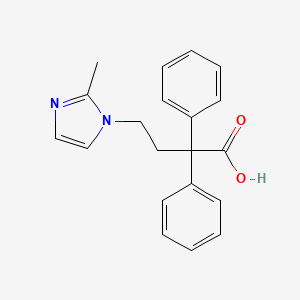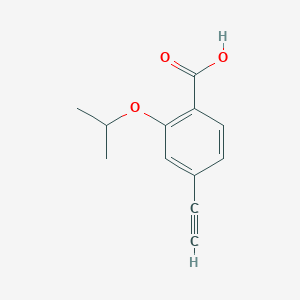
4-Ethynyl-2-isopropoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-isopropoxybenzoic acid is an aromatic carboxylic acid compound It is characterized by the presence of an ethynyl group at the 4-position and an isopropoxy group at the 2-position on the benzoic acid ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of the Ethynyl Group: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzoic acid derivative reacts with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-isopropoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or ketone.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of 4-carboxy-2-isopropoxybenzoic acid.
Reduction: Formation of 4-ethyl-2-isopropoxybenzoic acid.
Substitution: Formation of various substituted derivatives, such as 4-nitro-2-isopropoxybenzoic acid.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe to study biological processes involving aromatic carboxylic acids.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-isopropoxybenzoic acid would depend on its specific application. For example, if it is used as a pharmacological agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl and isopropoxy groups may play a role in modulating the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynylbenzoic acid: Lacks the isopropoxy group, which may affect its reactivity and applications.
2-Isopropoxybenzoic acid:
4-Isopropoxybenzoic acid: Similar to 2-isopropoxybenzoic acid but with the isopropoxy group at a different position.
Uniqueness
4-Ethynyl-2-isopropoxybenzoic acid is unique due to the presence of both the ethynyl and isopropoxy groups on the benzoic acid ring. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
4-ethynyl-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C12H12O3/c1-4-9-5-6-10(12(13)14)11(7-9)15-8(2)3/h1,5-8H,2-3H3,(H,13,14) |
Clé InChI |
DBMAWMOLWJASFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)C#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



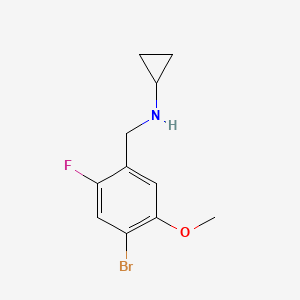

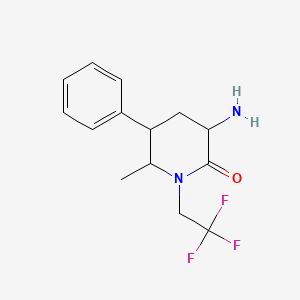
![[(9Z,19Z,21Z)-28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14767893.png)

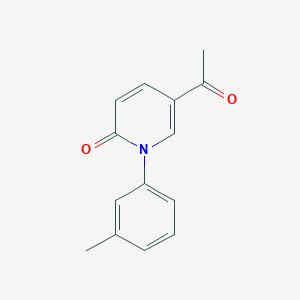
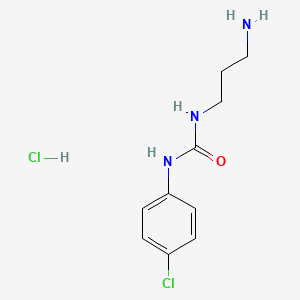
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[4-(phenylsulfonyl)-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-](/img/structure/B14767920.png)
